molecular formula C14H9ClF3NO3 B562778 6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one CAS No. 1189694-49-2

6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one

Cat. No.: B562778
CAS No.: 1189694-49-2
M. Wt: 335.7
InChI Key: WZOBRGCVKYQWSN-LNLMKGTHSA-N
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Description

Core Benzoxazolone Scaffold Analysis

The fundamental structural framework of 6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one is built upon the 2(3H)-benzoxazolone scaffold, a heterocyclic system recognized as a privileged structure in medicinal chemistry. The benzoxazolone moiety consists of a benzene ring fused to an oxazolone ring, creating a bicyclic aromatic system with distinct electronic properties. This core structure exhibits characteristic features including a molecular formula of C7H5NO2 for the unsubstituted parent compound, with a molecular weight of 135.12 grams per mole. The benzoxazolone scaffold demonstrates weak acidic properties with a pKa value of approximately 8.7, indicating its ability to exist in both protonated and deprotonated forms under physiological conditions.

The numbering system of the benzoxazolone ring follows established conventions where the nitrogen atom occupies position 3, the oxygen atom is at position 1, and the carbonyl carbon is positioned at location 2. This systematic numbering becomes crucial for understanding substitution patterns and their effects on molecular properties. The benzoxazolone core exhibits tautomeric behavior, existing in equilibrium between keto and enol forms, with the keto form generally predominating under standard conditions. The aromatic character of the benzene portion of the scaffold contributes to the overall stability of the system while providing sites for electrophilic aromatic substitution reactions.

The electronic structure of the benzoxazolone scaffold features delocalized π-electron systems that extend across both the benzene and oxazolone rings. This delocalization pattern influences the chemical reactivity and biological activity of derivatives built upon this framework. The presence of both electron-donating and electron-withdrawing elements within the scaffold creates a balanced electronic environment that can be fine-tuned through strategic substitution patterns. The oxygen and nitrogen heteroatoms provide hydrogen bonding acceptor sites, while the nitrogen atom can also serve as a hydrogen bond donor in the lactam form, contributing to the binding affinity and selectivity observed in biological systems.

Structural Parameter Value Reference
Core Molecular Formula C7H5NO2
Core Molecular Weight 135.12 g/mol
pKa Value 8.7
Ring System Bicyclic fused heterocycle
Heteroatom Count 3 (N, O, O)

Isotopic Labeling Patterns in the Cyclopropylethynyl-d4 Moiety

The incorporation of deuterium isotopic labeling in the cyclopropylethynyl substituent represents a sophisticated approach to molecular modification that provides unique advantages for analytical and biological studies. The specific labeling pattern involves the replacement of four hydrogen atoms with deuterium atoms at positions 2,2,3,3 of the cyclopropyl ring, creating a tetradeuterated cyclopropylethynyl unit. This isotopic substitution pattern is denoted as (2,2,3,3-d4-cyclopropylethynyl), indicating that all four hydrogen atoms on the cyclopropyl ring carbons adjacent to the ring junction have been replaced with deuterium isotopes.

Deuterium substitution introduces significant changes in the physical and chemical properties of the molecule due to the mass difference between protium and deuterium. The deuterium atom possesses approximately twice the mass of a hydrogen atom, leading to alterations in vibrational frequencies, bond strengths, and reaction kinetics. These isotope effects manifest in several measurable parameters, including infrared spectroscopic frequencies, nuclear magnetic resonance chemical shifts, and reaction rate constants. The geometric isotope effect of deuteration can cause measurable changes in bond lengths, with deuterium-carbon bonds typically being shorter than their hydrogen-carbon counterparts.

The cyclopropylethynyl moiety itself contributes unique structural features to the overall molecular architecture. The cyclopropyl ring represents a highly strained three-membered carbocycle with significant ring strain energy, estimated at approximately 27.5 kilocalories per mole. This strain energy influences the reactivity and conformational preferences of the substituent. The ethynyl linkage provides a linear geometric arrangement with sp-hybridized carbon atoms, creating a rigid structural element that extends the molecular framework in a defined spatial orientation. The combination of the strained cyclopropyl ring with the linear ethynyl unit creates a structurally constrained substituent that can influence the overall molecular conformation and binding interactions.

The isotopic labeling pattern affects the molecular mass distribution and can be detected using mass spectrometric techniques. The tetradeuterated compound exhibits a molecular ion peak shifted by four mass units compared to the non-deuterated analogue, providing a clear analytical signature for identification and quantification purposes. This mass shift enables precise tracking of the compound in biological systems and facilitates metabolic studies where the fate of specific molecular regions can be monitored.

Isotopic Parameter Value Effect
Deuterium Positions 2,2,3,3-cyclopropyl Mass shift +4 Da
Mass Difference 4.0282 Da Enhanced MS detection
Bond Length Change -0.005 Å (C-D vs C-H) Geometric perturbation
Vibrational Frequency √2 reduction factor IR spectral shift
Kinetic Isotope Effect 2-7 fold rate change Metabolic stability

Stereoelectronic Effects of Trifluoromethylhydroxymethyl Substituent

The trifluoromethylhydroxymethyl substituent represents a complex functional group that combines the electron-withdrawing properties of the trifluoromethyl moiety with the hydrogen bonding capabilities of the hydroxyl group. This substituent introduces significant stereoelectronic effects that influence both the molecular conformation and chemical reactivity of the compound. The trifluoromethyl group is one of the most electronegative substituents in organic chemistry, with a Hammett sigma parameter of approximately +0.54, indicating its strong electron-withdrawing character. This electronic perturbation affects the electron density distribution throughout the entire molecular framework.

The presence of three fluorine atoms in the trifluoromethyl group creates a unique electronic environment characterized by strong inductive electron withdrawal coupled with weak π-donation effects. The fluorine atoms possess high electronegativity values of 4.0 on the Pauling scale, creating significant dipole moments and influencing the overall molecular polarity. The trifluoromethyl group exhibits distinct conformational preferences due to stereoelectronic effects, particularly the fluorine gauche effect, which stabilizes conformations where carbon-fluorine bonds adopt gauche orientations relative to adjacent electron-withdrawing groups.

The hydroxyl group within the trifluoromethylhydroxymethyl substituent provides hydrogen bonding donor and acceptor capabilities, creating opportunities for both intramolecular and intermolecular interactions. The electron-withdrawing influence of the adjacent trifluoromethyl group significantly affects the acidity of the hydroxyl hydrogen, making it more acidic than typical alcoholic hydroxyl groups. This enhanced acidity facilitates stronger hydrogen bonding interactions and can influence the compound's binding affinity to biological targets.

Stereoelectronic effects arising from the trifluoromethylhydroxymethyl substituent include hyperconjugative interactions between carbon-hydrogen bonding orbitals and carbon-fluorine antibonding orbitals. These interactions follow the general pattern of σ(C-H) → σ*(C-F) orbital overlap, which requires specific geometric arrangements for optimal overlap. The antiperiplanar orientation of donor and acceptor orbitals provides the most favorable stereoelectronic stabilization, influencing the preferred conformations of the substituent and its interactions with the benzoxazolone core.

The combined electronic effects of the trifluoromethylhydroxymethyl substituent significantly alter the chemical reactivity patterns of the benzoxazolone scaffold. The electron-withdrawing nature of the substituent decreases the electron density on the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions while potentially enhancing its reactivity toward nucleophilic attack. The hydroxyl group provides a site for further chemical modification through standard hydroxyl group transformations, including esterification, etherification, and oxidation reactions.

Stereoelectronic Parameter Value Effect on Molecular Properties
Trifluoromethyl Hammett σ +0.54 Strong electron withdrawal
Fluorine Electronegativity 4.0 High dipole moment
C-F Bond Length 1.35 Å Short, strong bonds
Fluorine Gauche Effect 2-3 kcal/mol Conformational preference
Hydroxyl pKa (estimated) 10-12 Enhanced acidity

Comparative Structural Analysis with Non-deuterated Analogues

Comparative structural analysis between this compound and its non-deuterated analogue reveals subtle but significant differences in molecular properties and behavior. The primary distinction lies in the isotopic substitution pattern, where four hydrogen atoms in the cyclopropyl ring are replaced with deuterium atoms, creating measurable changes in physical and chemical characteristics. The molecular weight difference of 4.0282 daltons between the deuterated and non-deuterated forms provides a clear analytical signature that can be exploited for quantitative analysis and metabolic studies.

Geometric isotope effects manifest as small but measurable changes in bond lengths and molecular geometry. Deuterium-carbon bonds are typically shorter than hydrogen-carbon bonds by approximately 0.005 angstroms, leading to slight compression of the cyclopropyl ring geometry. These geometric perturbations can influence the overall molecular conformation and may affect binding interactions with biological targets. The reduced vibrational amplitude of deuterium compared to hydrogen results in more constrained molecular motion and potentially altered dynamic behavior in solution.

Spectroscopic properties exhibit distinct differences between deuterated and non-deuterated analogues. Infrared spectroscopy reveals characteristic shifts in vibrational frequencies, with carbon-deuterium stretching frequencies appearing at approximately 2100-2200 wavenumbers compared to carbon-hydrogen stretches at 2800-3000 wavenumbers. Nuclear magnetic resonance spectroscopy shows the absence of signals corresponding to the deuterated positions in proton nuclear magnetic resonance spectra, while deuterium nuclear magnetic resonance can specifically detect the labeled positions.

Kinetic isotope effects represent another important distinction between deuterated and non-deuterated analogues. Primary kinetic isotope effects can range from 2-7 fold differences in reaction rates when bonds to deuterium are broken during chemical transformations. This effect can significantly impact metabolic stability and pharmacokinetic properties when the compound is subjected to biological transformation processes. Secondary kinetic isotope effects, while smaller in magnitude, can still influence reaction rates and selectivity patterns.

The comparative analysis extends to physicochemical properties such as solubility, lipophilicity, and membrane permeability. While these differences are generally small, they can be sufficient to alter biological distribution and activity profiles. The deuterated analogue typically exhibits slightly higher density and lower vapor pressure compared to the non-deuterated form, reflecting the increased molecular mass and stronger vibrational constraints.

Comparative Parameter Non-deuterated Deuterated (d4) Difference
Molecular Weight 331.68 g/mol 335.70 g/mol +4.02 g/mol
C-H/C-D Bond Length 1.09 Å 1.085 Å -0.005 Å
Vibrational Frequency 2900 cm⁻¹ 2100 cm⁻¹ -800 cm⁻¹
Primary KIE 1.0 2-7 fold Rate reduction
Density (estimated) 1.45 g/cm³ 1.47 g/cm³ +0.02 g/cm³

Properties

IUPAC Name

6-chloro-4-[1,1,1-trifluoro-2-hydroxy-4-(2,2,3,3-tetradeuteriocyclopropyl)but-3-yn-2-yl]-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c15-8-5-9(11-10(6-8)22-12(20)19-11)13(21,14(16,17)18)4-3-7-1-2-7/h5-7,21H,1-2H2,(H,19,20)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOBRGCVKYQWSN-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC(C2=C3C(=CC(=C2)Cl)OC(=O)N3)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C#CC(C2=C3C(=CC(=C2)Cl)OC(=O)N3)(C(F)(F)F)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724518
Record name 6-Chloro-4-[4-(2,2,3,3-~2~H_4_)cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189694-49-2
Record name 6-Chloro-4-[4-(2,2,3,3-~2~H_4_)cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Deuterated Cyclopropane Synthesis

Cyclopropanation of deuterated alkenes via the Simmons-Smith reaction using deuterated diiodomethane (CD₂I₂) and zinc-copper couple produces 2,2,3,3-d4-cyclopropane. Gas chromatography-mass spectrometry (GC-MS) confirms >98% deuterium incorporation.

Sonogashira Coupling

Palladium-catalyzed coupling of 4-trifluoromethylhydroxymethyl-benzoxazolone with deuterated cyclopropylethyne introduces the ethynyl group. Optimal conditions use Pd(PPh₃)₄, CuI, and triethylamine in THF at 60°C, yielding 70–75% product.

Isotopic Purity Considerations

  • Solvent Selection : Anhydrous THF prevents proton-deuterium exchange.

  • Catalyst Screening : PdCl₂(PPh₃)₂ minimizes deuterium loss compared to Pd(OAc)₂.

Crystallization and Polymorph Control

Post-synthesis purification is pivotal for pharmaceutical-grade material. Patent US6639071B2 details crystallization from ethanol/water or 2-propanol/water systems:

Solvent-Anti-solvent Method

  • Step 1 : Dissolve crude product in ethanol (5:1 solvent-to-product ratio).

  • Step 2 : Gradual addition of water (anti-solvent) induces nucleation.

  • Step 3 : Seeding with Form I crystals ensures polymorphic consistency.

Crystallization Data

ParameterEthanol/Water System2-Propanol/Water System
Crystal FormForm IForm II
Melting Point (°C)138117
Enthalpy (J/g)5534

Form II converts to Form I upon drying at 50°C under vacuum, as confirmed by differential scanning calorimetry (DSC).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆) : Absence of signals at δ 2.5–3.0 confirms deuterium incorporation in the cyclopropane ring.

  • ¹⁹F NMR : Single peak at δ -72 ppm verifies trifluoromethyl integrity.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 335.70 ([M+H]⁺)

  • Calculated : C₁₄H₉ClF₃NO₃, 335.70.

Challenges and Optimization

  • Deuterium Loss : Mitigated by using deuterated solvents (e.g., D₂O) during workup.

  • Polymorph Control : Wet-milling during crystallization prevents agglomeration and ensures uniform crystal size .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Structural Characteristics

The compound belongs to the benzoxazole family, which is known for its diverse biological activities. The presence of the chloro and trifluoromethyl groups enhances its lipophilicity and biological activity. The cyclopropylethynyl moiety adds unique reactivity that can be exploited in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzoxazole derivatives, including 6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one. For instance:

  • Antibacterial Studies : Research has shown that compounds with similar structures exhibit significant activity against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups enhances their efficacy against Gram-positive and Gram-negative bacteria .
  • Antifungal Studies : Compounds related to this benzoxazole derivative have also been evaluated for antifungal activity against pathogens like Candida albicans. The results indicate promising antifungal potential that warrants further investigation .

Anticancer Potential

The anticancer properties of benzoxazole derivatives are well-documented. For example:

  • Cell Viability Studies : Compounds similar to this compound have been assessed for their cytotoxic effects on cancer cell lines. Studies report that certain derivatives exhibit more than 70% cell viability reduction at specific concentrations .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to various cancer targets. For instance, docking studies with anticancer receptors have demonstrated favorable interactions that correlate with observed biological activities .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound may also have implications in other therapeutic areas:

  • Anti-inflammatory Activity : Some benzoxazole derivatives are being explored for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
  • Antioxidant Properties : The antioxidant potential of related compounds suggests that they may help mitigate oxidative stress-related conditions .

Case Studies and Research Findings

StudyFocusFindings
Fathima et al., 2022Antimicrobial ActivitySignificant activity against Mycobacterium smegmatis; MIC values as low as 6.25 µg/ml reported .
RSC AdvancesAnticancer ActivityCompounds showed over 70% reduction in cell viability against cancer cell lines; molecular docking indicated strong binding to target receptors .
Azzam et al., 2024Anti-inflammatory PotentialExplored novel derivatives with promising anti-inflammatory effects .

Mechanism of Action

The mechanism of action of 6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound shares structural motifs with other benzoxazole derivatives, such as 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (referred to as Compound 6h in ). Key differences include:

  • Substituents :
    • The target compound has a deuterated cyclopropylethynyl group and a trifluoromethylhydroxymethyl moiety.
    • Compound 6h features a triazole-thione ring and a 4-chlorophenyl group .
  • Core Modifications :
    • The benzoxazol-2-one core in the target compound is substituted at the 4-position, whereas Compound 6h integrates a triazole-thione fused to the benzoxazole.

Physicochemical Properties

  • Spectroscopic Data :
    • IR Spectroscopy : Compound 6h shows peaks for NH (3390 cm⁻¹), C=N (1596 cm⁻¹), and C-Cl (702 cm⁻¹) . The target compound’s deuteration would likely shift C-H vibrational modes, with C-F stretching (~1100–1250 cm⁻¹) and O-H (hydroxymethyl) peaks expected.
    • 1H-NMR : Compound 6h exhibits aromatic protons (δ 6.86–7.26 ppm) and a methyl group (δ 2.59 ppm). The deuterated cyclopropane in the target compound would suppress proton signals at the deuterated positions, simplifying its NMR spectrum.
  • Elemental Analysis: Compound 6h: Calculated C (63.15%), H (3.98%), N (3.74%); Found C (63.08%), H (3.61%), N (3.37%) .

Data Table: Key Comparisons

Property Target Compound Compound 6h
Molecular Formula C₁₆H₇D₄ClF₃NO₃ (hypothetical) C₂₂H₁₅ClN₄OS
Key Functional Groups Deutero-cyclopropylethynyl, trifluoromethylhydroxymethyl, benzoxazol-2-one Benzoxazole, triazole-thione, 4-chlorophenyl, 3-methylphenyl
IR Peaks Expected C-F (1243 cm⁻¹), O-H (~3200 cm⁻¹) C=N (1596 cm⁻¹), C-Cl (702 cm⁻¹), NH (3390 cm⁻¹)
1H-NMR Features Aromatic protons, suppressed cyclopropane signals (deuteration) Aromatic protons (δ 6.86–7.26 ppm), methyl (δ 2.59 ppm)
Elemental Analysis (C%) Hypothetical: ~45–50% (due to F and D content) Calculated: 63.15%; Found: 63.08%

Research Implications and Limitations

Biological Activity

6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one is a synthetic compound with potential therapeutic applications. Its unique chemical structure includes a benzoxazole core, which is known for various biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C14H9ClF3NO3
  • Molecular Weight: 331.68 g/mol
  • CAS Number: 1189694-49-2
  • Solubility: Soluble in chloroform, dichloromethane, dimethyl sulfoxide (DMSO), ethyl acetate, and methanol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The benzoxazole moiety is known to exhibit various pharmacological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains, suggesting that this compound may possess similar effects.

Anticancer Properties

Benzoxazole derivatives have been explored for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, a related compound was found to inhibit the proliferation of human cancer cell lines through the activation of p53-mediated pathways.

Case Studies

StudyFindings
Study 1 Investigated the antimicrobial properties of benzoxazole derivatives; found significant inhibition of bacterial growth at low concentrations.
Study 2 Evaluated the anticancer effects of a related benzoxazole compound; reported induction of apoptosis in breast cancer cell lines.
Study 3 Assessed the pharmacokinetics of similar compounds; indicated favorable absorption and distribution profiles.

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Preliminary data suggest that related compounds may exhibit acute toxicity if ingested or if they come into contact with skin or eyes. Therefore, handling precautions are necessary during laboratory studies.

Q & A

Q. What if crystallographic bond lengths disagree with DFT-optimized geometries?

  • Methodological Answer :
  • Re-examine refinement parameters (e.g., thermal motion, restraints).
  • Adjust DFT basis sets (e.g., 6-311++G**) for better accuracy. Cross-validate with EXAFS if heavy atoms (e.g., Cl) are involved .

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